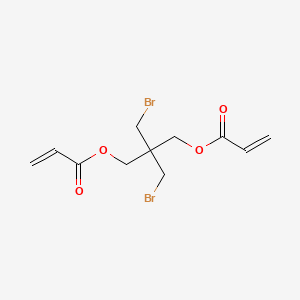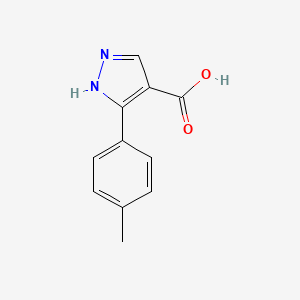
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
Research has focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved experimental and theoretical investigations to characterize its chemical and physical properties. These studies provide insights into the molecular structure and electronic properties of such compounds, which are crucial for their potential applications in various fields (Viveka et al., 2016).
Synthesis and Chemical Reactions
The synthesis and reaction mechanisms of pyrazole-4-carboxylic acid derivatives have been a significant focus of research. For instance, studies have demonstrated various functionalization reactions of these compounds, leading to the formation of new chemical structures with potential practical applications. Such research contributes to understanding the chemical reactivity and potential uses of these compounds in synthetic chemistry (Yıldırım & Kandemirli, 2005).
Crystallographic Analysis
Crystallographic studies have been conducted to understand the molecular and crystal structures of pyrazole-4-carboxylic acid derivatives. These studies reveal how these compounds form complex hydrogen-bonded structures, which is vital for understanding their potential applications in material science and molecular engineering (Asma et al., 2018).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of pyrazole-4-carboxylic acid derivatives. This area explores how these compounds interact with light, which is crucial for their potential applications in photonics and optoelectronics. The study of such properties can lead to the development of new materials for optical devices (Chandrakantha et al., 2013).
Coordination Chemistry
The coordination chemistry of pyrazole-4-carboxylic acid derivatives has been explored, particularly their ability to form complexes with various metals. These studies are crucial for the development of new materials with potential applications in catalysis, molecular recognition, and the design of functional materials (Cheng et al., 2017).
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives have been widely used in medicinal chemistry due to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, which can result in various cellular effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid are yet to be fully elucidated. Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the pyrazole ring and the 4-methylphenyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is possible that it may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDMHCUUNZVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


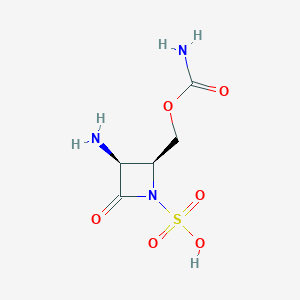
![6-Chloro-4-methoxythieno[2,3-b]pyridine](/img/structure/B1643028.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1643039.png)

![Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B1643058.png)

![Methyl (2E)-2-[(3aS,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene]acetate](/img/structure/B1643067.png)
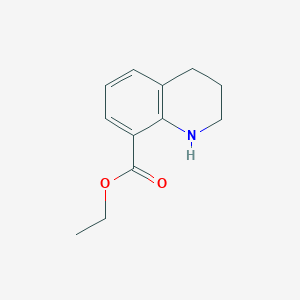
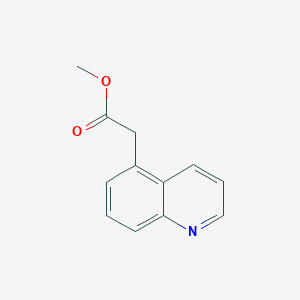

![[(6E,9S,10E,11Ar)-9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate](/img/structure/B1643085.png)

